molecular formula C12H8F3NO3 B8295468 Methyl 2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate

Methyl 2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate

Cat. No. B8295468
M. Wt: 271.19 g/mol
InChI Key: RXTILVJDUGFFKT-UHFFFAOYSA-N
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Patent
US06930111B2

Procedure details

A solution of methyl 2-[4-(trifluoromethyl)phenyl]-1,3-oxazoline-4-carboxylate (1.33 g, 4.87 mmol) was stirred in toluene (60 ml) at 55° C. until all of the starting material was dissolved. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (5.53 g, 24.365 mmol) was then added in portions, and the resulting solution was stirred at 75° C. for 36 hours. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography, to provide methyl 2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate, a compound of formula (15). D. Preparation of a Compound of Formula (16)
Name
methyl 2-[4-(trifluoromethyl)phenyl]-1,3-oxazoline-4-carboxylate
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][CH2:11][CH:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=2)=[CH:5][CH:4]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:10][CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
methyl 2-[4-(trifluoromethyl)phenyl]-1,3-oxazoline-4-carboxylate
Quantity
1.33 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1OCC(N1)C(=O)OC)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.53 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 75° C. for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1OC=C(N1)C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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